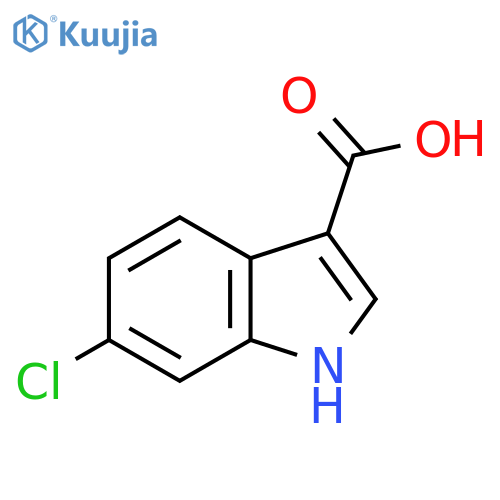

Cas no 76655-02-2 (6-Chloro-1H-indole-3-carboxylic acid)

76655-02-2 structure

商品名:6-Chloro-1H-indole-3-carboxylic acid

CAS番号:76655-02-2

MF:C9H6ClNO2

メガワット:195.602441310883

MDL:MFCD07776607

CID:2605007

6-Chloro-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-chloro-1H-indole-3-carboxylic acid

- 6-Chloroindole-3-carboxylic acid

- 1H-Indole-3-carboxylic acid, 6-chloro-

- 1H-INDOLE-3-CARBOXYLIC ACID,6-CHLORO

- KSC375S0H

- WHQHEMBHJZAHSB-UHFFFAOYSA-N

- 6-Chloro-1H-indole-3-carboxylicacid

- VI30325

- 1H-Indole-3-carboxylicacid, 6-chloro-

- SY030199

- S

- 6-Chloro-1H-indole-3-carboxylic acid

-

- MDL: MFCD07776607

- インチ: 1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)

- InChIKey: WHQHEMBHJZAHSB-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2C(C(=O)O)=CNC=2C=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 222

- トポロジー分子極性表面積: 53.1

- 疎水性パラメータ計算基準値(XlogP): 2.6

6-Chloro-1H-indole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D627976-5g |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 5g |

$160 | 2024-05-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H857842-1g |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | ≥98% | 1g |

281.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D627976-1g |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 1g |

$140 | 2025-02-28 | |

| eNovation Chemicals LLC | D627976-250mg |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 250mg |

$130 | 2024-05-23 | |

| eNovation Chemicals LLC | D627976-250mg |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 250mg |

$130 | 2025-02-26 | |

| eNovation Chemicals LLC | D627976-5g |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 5g |

$160 | 2025-02-26 | |

| eNovation Chemicals LLC | D627976-25g |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 25g |

$180 | 2025-02-26 | |

| eNovation Chemicals LLC | D627976-250mg |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 250mg |

$130 | 2025-02-28 | |

| eNovation Chemicals LLC | D627976-25g |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 25g |

$180 | 2025-02-28 | |

| eNovation Chemicals LLC | D627976-1g |

6-chloro-1H-indole-3-carboxylic acid |

76655-02-2 | 97% | 1g |

$140 | 2024-05-23 |

6-Chloro-1H-indole-3-carboxylic acid 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

76655-02-2 (6-Chloro-1H-indole-3-carboxylic acid) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量